molecular formula C24H31N3O2 B5509167 9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Katalognummer B5509167
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: JEEQEAYZOOWHLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one involves intricate organic synthesis techniques, such as spirocyclization of pyridine substrates. This process typically entails the activation of the pyridine ring, followed by intramolecular addition to form the spirocyclic structure. An example of a similar synthesis approach involves the use of ethyl chloroformate for activating the pyridine ring and Ti(OiPr)4 as a catalyst for the intramolecular addition step (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic center, integrating two rings through a single spiro atom. The structure is further defined by substituents on the spiro center, which in this case includes a 2-methoxybenzyl group and a 2-pyridin-4-ylethyl side chain. Structural elucidation often involves techniques such as single crystal X-ray diffraction, providing detailed insights into the spatial arrangement of atoms within the molecule (Zhu, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Researchers have developed synthetic pathways for creating 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and similar compounds, demonstrating their potential in medicinal chemistry. One approach involves intramolecular spirocyclization of pyridine substrates, showcasing a method for constructing diazaspiro[5.5]undecane derivatives efficiently. This technique highlights the compound's structural flexibility and potential for diverse biological applications (Parameswarappa & Pigge, 2011).

Antihypertensive Applications

A significant focus has been on the antihypertensive properties of certain 9-substituted diazaspiro[5.5]undecan-3-ones. One study found these compounds to be effective in reducing blood pressure in spontaneously hypertensive rats, attributing their activity to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). This research indicates the compound's potential in developing new antihypertensive drugs.

Potential in Treating Chemokine-Mediated Diseases

Another research avenue explores the use of derivatives as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007). This highlights the broader therapeutic potential of the compound beyond cardiovascular applications.

Anti-HIV Activity

The exploration of 9-aryl group derivatives of diazaspiro[5.5]undecane for anti-HIV activity has yielded promising results. Modifications to the compound's structure have led to improved inhibitory effects against various strains of HIV-1 and HIV-2, demonstrating its potential as a basis for developing novel antiretroviral agents (Mizuhara et al., 2012).

Eigenschaften

IUPAC Name

9-[(2-methoxyphenyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-29-22-5-3-2-4-21(22)18-26-16-11-24(12-17-26)10-6-23(28)27(19-24)15-9-20-7-13-25-14-8-20/h2-5,7-8,13-14H,6,9-12,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEQEAYZOOWHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3(CCC(=O)N(C3)CCC4=CC=NC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.